Hexaamminecobalt(III) nitrate

Descripción

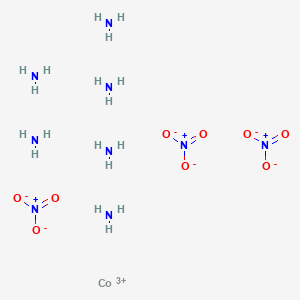

Structure

2D Structure

Propiedades

IUPAC Name |

azane;cobalt(3+);trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.3NO3.6H3N/c;3*2-1(3)4;;;;;;/h;;;;6*1H3/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYJCKRIHWNYBPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Co+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoH18N9O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909454 | |

| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10534-86-8 | |

| Record name | Cobalt(3+) nitrate--ammonia (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaamminecobalt(III) nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical and Physical Properties of Hexaamminecobalt Iii Nitrate

Hexaamminecobalt(III) nitrate (B79036) is a vibrant, crystalline solid that exhibits properties stemming from its distinct ionic composition. The central feature is the hexaamminecobalt(III) cation, where a cobalt(III) ion is octahedrally coordinated to six ammonia (B1221849) ligands. This complex cation is balanced by three nitrate anions.

| Property | Value |

| Chemical Formula | Co(NH₃)₆₃ |

| Molar Mass | 347.13 g/mol nih.gov |

| Appearance | Orange-yellow or ruby-red crystals lookchem.comresearchgate.net |

| Solubility in Water | 17 g/L at 25°C researchgate.net |

| Melting Point | Decomposes at approximately 300-304.2°C wikipedia.orgmdpi.com |

| Crystal System | Tetragonal mdpi.com |

| Space Group | P4₂nm mdpi.com |

| Unit Cell Parameters | a = b = 21.66 Å, c = 33.32 Å mdpi.com |

The compound is known for its thermal stability under inert atmospheres up to 150°C. lookchem.com However, at elevated temperatures of 300–350°C, it undergoes exothermic decomposition, yielding nitrogen gas, cobalt oxides, and water vapor. lookchem.com

Structural Elucidation and Advanced Characterization of Hexaamminecobalt Iii Nitrate

Molecular and Crystal Structure Analysis

The structural elucidation of hexaamminecobalt(III) nitrate (B79036), Co(NH₃)₆₃, reveals a complex and fascinating architecture governed by the interplay of coordination chemistry and intermolecular forces.

Octahedral Coordination Geometry of the Hexaamminecobalt(III) Cation

The heart of the compound is the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺. In this complex ion, the central cobalt(III) ion is coordinated to six ammonia (B1221849) (NH₃) ligands. These ligands arrange themselves around the central metal ion in an octahedral geometry. wikipedia.orgscribd.comdocbrown.info This arrangement is a cornerstone of Werner's coordination theory and is a classic example of an exchange-inert metal complex. wikipedia.org The Co-N bond distances are in the range of 1.945(4) to 1.967(3) Å. nih.gov The [Co(NH₃)₆]³⁺ cation is diamagnetic, with a low-spin d⁶ electronic configuration for the Co(III) center, and it adheres to the 18-electron rule. wikipedia.org While often depicted as a perfect octahedron, studies have shown that the cation can exhibit slight distortions from this ideal geometry. mdpi.comosti.gov

Comprehensive Analysis of Intermolecular Hydrogen Bonding Networks (N–H···O, N–H···Cl, N–H···Br, N-H···N)

A defining feature of the crystal structure of hexaamminecobalt(III) salts is the extensive network of hydrogen bonds. researchgate.netresearchgate.netrsc.orgacs.org In hexaamminecobalt(III) nitrate, the primary hydrogen bonding interaction is of the N–H···O type, occurring between the hydrogen atoms of the ammonia ligands and the oxygen atoms of the nitrate anions. nih.govresearchgate.net The distances of these N–H···O hydrogen bonds are in the range of 3.048(5) to 3.155(6) Å. nih.gov

For comparison and to understand the broader context of hydrogen bonding in related hexaamminecobalt(III) salts, other types of hydrogen bonds have been studied:

N–H···Cl: In hexaamminecobalt(III) chloride, N–H···Cl hydrogen bonds are prevalent, with distances ranging from 3.287(4) to 3.484(4) Å. nih.govresearchgate.net

N–H···Br: Similarly, in the bromide salt, N–H···Br interactions are key to the crystal packing. researchgate.netshd-pub.org.rsresearchgate.net

N-H···N: In certain complexes, such as those containing azide (B81097) or other nitrogen-rich anions, N-H···N hydrogen bonds can also be observed. rsc.orgacs.org

This network of hydrogen bonds creates a robust three-dimensional structure, contributing significantly to the stability of the crystal lattice. nih.govresearchgate.netshd-pub.org.rs

Table 1: Hydrogen Bond Distances in Various Hexaamminecobalt(III) Salts

| Salt | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| This compound | N–H···O | 3.048(5) – 3.155(6) | nih.gov |

| Hexaamminecobalt(III) Chloride | N–H···Cl | 3.287(4) – 3.484(4) | nih.gov |

Deviations from Ideal Octahedral Symmetry: Trigonal Compression and Symmetry Reduction (D₃d, D₃, S₆)

Although the [Co(NH₃)₆]³⁺ cation is often considered to have ideal octahedral (Oₕ) symmetry, detailed spectroscopic and theoretical studies have revealed that it often undergoes slight distortions. One common distortion is trigonal compression, which reduces the symmetry of the cation. tandfonline.comfigshare.com This distortion can be influenced by the surrounding crystal environment and hydrogen bonding interactions. mdpi.comnih.gov

In aqueous solutions, electronic spectra analysis suggests a trigonally compressed octahedral geometry with D₃d symmetry. tandfonline.comfigshare.com This compression results in N–Co–N bond angles deviating from the ideal 90°, with calculated values of approximately 94.4° and 85.6°. tandfonline.comfigshare.com Theoretical calculations have also explored further symmetry reduction to D₃ or S₆, which can be stabilized by a small amount of energy. nih.gov This trigonal deformation is sensitive to the environment of the complex cation. nih.gov

Spectroscopic Investigations

Spectroscopic techniques are invaluable tools for probing the structure and bonding within this compound.

Vibrational Spectroscopy (Infrared and Raman) for Ligand and Complex Mode Assignments

Infrared (IR) and Raman spectroscopy are particularly useful for identifying the vibrational modes of the ammonia ligands and the CoN₆ core, as well as understanding the interactions with the nitrate counterions.

The vibrational spectra of the [Co(NH₃)₆]³⁺ cation are characterized by several key modes:

N-H Stretching: The antisymmetric and symmetric N-H stretching modes of the ammonia ligands are typically observed in the IR spectrum. For instance, in a related complex, these appear as singlets at 3267 cm⁻¹ and 3136 cm⁻¹, respectively. mdpi.com

N-H Deformation: The antisymmetric and symmetric deformation modes of the NH₃ ligands are also identifiable. mdpi.com

NH₃ Rocking: The rocking mode of the coordinated ammonia is sensitive to the strength of hydrogen bonds. researchgate.net

Co-N Stretching: The stretching vibrations of the Co-N bonds are a direct probe of the coordination environment. In the Raman spectrum of a similar compound, two bands were observed, suggesting the presence of two different Co-N moieties. mdpi.com

The positions of these bands can be influenced by the crystal environment and the extent of hydrogen bonding. mdpi.comosti.gov Correlation analysis and normal coordinate analysis are employed to make detailed assignments of the observed vibrational modes. mdpi.commdpi.com

Table 2: Vibrational Modes of the Hexaamminecobalt(III) Cation

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |

| ν(N-H) | N-H stretching | 3100 - 3300 | IR | mdpi.com |

| δ(NH₃) | NH₃ deformation | 1300 - 1600 | IR | mdpi.com |

| ρ(NH₃) | NH₃ rocking | ~830 | IR | mdpi.com |

| ν(Co-N) | Co-N stretching | 400 - 500 | Raman, IR | mdpi.com |

Electronic Spectroscopy and its Implications for Ligand Field Theory and Electronic Transitions

The electronic spectrum of the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, in aqueous solution is a classic example used to illustrate the principles of Ligand Field Theory. The Co(III) ion has a d⁶ electronic configuration. In an octahedral field created by the six ammonia ligands, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. For a low-spin d⁶ complex like [Co(NH₃)₆]³⁺, the ground state is ¹A₁g.

The UV-Visible spectrum is characterized by two primary absorption bands corresponding to spin-allowed d-d electronic transitions. semanticscholar.org These transitions are:

¹A₁g → ¹T₁g

¹A₁g → ¹T₂g

Studies have identified these bands at approximately 475 nm and 341 nm, respectively. semanticscholar.org The presence of strong hydrogen bonding in aqueous solutions can lead to a trigonal distortion of the ideal octahedral geometry, which can be observed in the electronic spectrum. mdpi.com The positions of these bands are crucial for calculating the ligand field splitting parameter (Δo or 10Dq) and the Racah interelectronic repulsion parameter (B), which quantify the strength of the interaction between the metal ion and the ligands.

Table 1: Electronic Transitions for [Co(NH₃)₆]³⁺

| Transition | Wavelength (nm) | Assignment |

| Band I | ~475 | ¹A₁g → ¹T₁g |

| Band II | ~341 | ¹A₁g → ¹T₂g |

Data sourced from spectroscopic analysis of the complex. semanticscholar.org

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for the definitive structural characterization of crystalline solids like this compound.

Single-crystal X-ray diffraction (SXRD) provides the most precise data on the three-dimensional arrangement of atoms within the crystal lattice. Contrary to the cubic symmetry of some related pentammine complexes, studies have shown that this compound crystallizes in a tetragonal system. iucr.orgiucr.orgresearchgate.net The space group has been identified as P4₂nm. iucr.orgiucr.orgresearchgate.net

SXRD analysis allows for the accurate determination of bond lengths and angles. In the [Co(NH₃)₆]³⁺ cation, the cobalt ion is in a slightly distorted octahedral coordination environment. The Co-N bond lengths are a key parameter; studies on related hexaamminecobalt(III) salts have found these distances to be in the range of 1.945 Å to 1.967 Å. nih.gov The crystal structure is stabilized by an extensive three-dimensional network of hydrogen bonds between the hydrogen atoms of the ammonia ligands and the oxygen atoms of the nitrate counter-ions. smolecule.com

Table 2: Representative Single-Crystal XRD Data for this compound

| Parameter | Value | Reference |

| Crystal System | Tetragonal | iucr.orgiucr.orgresearchgate.net |

| Space Group | P4₂nm | iucr.orgiucr.orgresearchgate.net |

| Unit Cell Parameter (a, b) | 21.66 Å | iucr.orgiucr.orgiucr.org |

| Unit Cell Parameter (c) | 33.32 Å | iucr.orgiucr.orgiucr.org |

| Average Co-N Bond Length | ~1.96-1.97 Å | nih.govrsc.org |

Powder X-ray diffraction (PXRD) is a powerful technique for identifying the crystalline phases present in a sample and for determining lattice parameters. The PXRD pattern of a crystalline material serves as a unique fingerprint. For this compound, PXRD is used to confirm the phase purity of synthesized batches and to verify the lattice parameters obtained from single-crystal studies. mdpi.comosti.gov The experimental powder pattern can be compared with a calculated pattern generated from single-crystal data to confirm the structural integrity of the bulk material. mdpi.commdpi.com This technique is crucial for routine characterization and for studying structural changes, such as those occurring during dehydration or thermal decomposition. nih.gov

Diffuse X-ray scattering is a specialized technique that provides information beyond the average, static crystal structure, offering insights into dynamic processes like thermal vibrations. A prominent feature of this compound is the heavy diffuse scattering observed in its X-ray diffraction patterns. iucr.orgiucr.orgresearchgate.net

This scattering has been analyzed to explore the nature and direction of thermal wave propagation within the crystal. iucr.orgiucr.org A significant finding is that the observed effects are primarily due to transverse waves, with no noticeable contributions from longitudinal waves. iucr.orgiucr.orgresearchgate.net This suggests independent, rigid-body vibrations of the structural units, namely the [Co(NH₃)₆]³⁺ cations and the NO₃⁻ anions. iucr.orguwi.edu The analysis of these diffuse domains provides information on the behavior, shape, and orientation of these ions, indicating that the interionic binding is relatively weak, similar to that in molecular crystals. iucr.orguwi.edu

Computational Chemistry and Theoretical Modeling

Theoretical methods provide a powerful complement to experimental studies, offering a deeper understanding of the electronic structure and bonding that govern the observed properties of this compound.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT) and higher-level methods like Coupled Cluster (CCSD), have been employed to investigate the [Co(NH₃)₆]³⁺ cation. rsc.orghanyang.ac.kr These studies focus on optimizing the geometry of the complex and analyzing its electronic structure.

Theoretical calculations have successfully reproduced the experimental Co-N bond length, with a calculated value of around 1.97 Å, which is in excellent agreement with crystallographic data. rsc.org These computational models confirm the slightly distorted octahedral geometry. rsc.org Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the electronic transitions observed in the UV-Vis spectrum and the nature of the Co-N bond. rsc.orghanyang.ac.kr Furthermore, theoretical studies have explored the subtle geometrical distortions from perfect octahedral symmetry, finding that a slight trigonal compression can lead to a more stable structure, which is consistent with experimental observations. rsc.orgresearchgate.net

Table 3: Comparison of Experimental and Calculated Geometrical Parameters

| Parameter | Experimental Value (Å) | Calculated Value (Å) | Computational Method |

| Co-N Bond Length | ~1.97 | ~1.97 | CCSD/6-31+G(d,p) |

Data sourced from crystallographic and computational studies. rsc.org

Application of Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of molecules. wikipedia.org In the case of the hexaamminecobalt(III) cation, [Co(NH3)6]3+, DFT calculations have been instrumental in understanding its geometry and stability.

Theoretical studies have revealed that the [Co(NH3)6]3+ complex, often assumed to have a perfect octahedral (Oh) symmetry, exhibits a slight trigonal distortion. rsc.org This distortion leads to a reduction in symmetry, with the geometry being more accurately described by the D3d point group. rsc.orgresearchgate.net Further analysis has shown that in a vacuum, the D3d structure is unstable and tends to distort towards either D3 or S6 symmetry. rsc.orgrsc.orgresearchgate.net This distortion is characterized by a stabilization energy of approximately 750 cm-1 at the CCSD(T)/6-31+G(d,p) level of theory. rsc.orgresearchgate.net

The ground state of the low-spin Co(III) ion in an octahedral field is a 1A1g state, arising from a t2g6 electronic configuration. mdpi.com DFT calculations help in determining key parameters such as the HOMO-LUMO gap. For the D3d geometry of [Co(NH3)6]3+, the HOMO and LUMO are located on the ammonia ligands. rsc.org Different DFT functionals provide varying estimates for the HOMO-LUMO gap, with values of approximately 11.11 eV (ωB97XD), 13.25 eV (LC-BLYP), and 17.74 eV (MP2). rsc.orgnih.gov

Table 1: Calculated HOMO-LUMO Gaps and Co-N Bond Distances for [Co(NH3)6]3+ using various computational methods.

| Method | HOMO-LUMO Gap (eV) | Co-N Bond Distance (Å) |

| ωB97XD | 11.11 | 1.97-2.01 |

| LC-BLYP | 13.25 | 1.97-2.01 |

| MP2 | 17.74 | 1.97-2.01 |

| CCSD | - | 1.99-2.00 |

| BD(T) | - | 1.99-2.00 |

| Experimental | - | ~1.97 |

Advanced Bonding Analysis Techniques (Atoms in Molecules (AIM), Electron Localization Function (ELF), and Natural Bonding Orbital (NBO))

To gain deeper insights into the nature of chemical bonding within the hexaamminecobalt(III) cation, advanced theoretical techniques such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Natural Bond Orbital (NBO) analysis are employed. rsc.orgresearchgate.netjussieu.fr These methods provide a detailed picture of electron density distribution and bonding interactions.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, partitions the molecular space into atomic basins, allowing for the characterization of bond properties based on the topology of the electron density. jussieu.fr

Electron Localization Function (ELF): ELF analysis is used to visualize regions of high electron localization, which are indicative of chemical bonds and lone pairs. mdpi.com This method provides a qualitative understanding of the bonding, distinguishing between covalent and ionic interactions. jussieu.fr

Natural Bond Orbital (NBO): NBO analysis examines the localized bonding and lone pair orbitals within a molecule. mdpi-res.com It provides information about orbital compositions and the nature of the bonds, such as their ionic or covalent character. mdpi.com

In the context of hexaamminecobalt(III) and related complexes, these techniques have been used to analyze the electron density at bond critical points and to understand the distribution of charge. nih.gov For instance, NBO analysis can reveal the degree of covalent character in the Co-N bonds. mdpi.com The combination of AIM, ELF, and NBO provides a comprehensive framework for characterizing the intricate bonding details that govern the structure and reactivity of such coordination complexes. rsc.orgresearchgate.net

Calculation of Co-N Bond Lengths and Energetic Stabilization of Distorted Geometries

Theoretical calculations are crucial for determining the precise geometric parameters of the hexaamminecobalt(III) cation, particularly the cobalt-nitrogen (Co-N) bond lengths, and for understanding the energetic consequences of geometric distortions.

Various computational methods, including DFT and higher-level ab initio calculations, have been used to calculate the Co-N bond lengths in [Co(NH3)6]3+. Methods like LC-BLYP, ωB97XD, and MP2, in conjunction with the 6-31+G(d,p) basis set, yield Co-N bond distances in the range of 1.97–2.01 Å. nih.gov More sophisticated methods like CCSD and BD(T) calculate these bond lengths to be between 1.99–2.00 Å in the gas phase. nih.gov These calculated values are in close agreement with the experimental value of approximately 1.97 Å, which was determined from crystallographic studies. rsc.orgnih.gov It has been noted that in solution, neglecting the charge transfer effects between the solvent and the solute can lead to calculated Co-N bond lengths that are too long. researchgate.net

Studies have shown that the idealized octahedral geometry of [Co(NH3)6]3+ is unstable in a vacuum and undergoes a slight distortion to a more stable, lower symmetry geometry like D3 or S6. rsc.orgrsc.orgresearchgate.net This distortion from D3d symmetry is accompanied by a stabilization energy. rsc.orgresearchgate.net For example, calculations at the CCSD(T)/6-31+G(d,p) level of theory indicate a stabilization energy of about 750 cm-1 for the distortion from D3d to either D3 or S6 symmetry. rsc.orgresearchgate.net This energetic stabilization highlights the importance of considering these lower symmetry structures when describing the properties of the hexaamminecobalt(III) cation.

Table 2: Comparison of Calculated and Experimental Co-N Bond Lengths in Hexaamminecobalt(III) and Related Complexes.

| Compound/Method | Co-N Bond Length (Å) |

| [Co(NH3)6]3+ | |

| LC-BLYP/6-31+G(d,p) | 1.97-2.01 |

| ωB97XD/6-31+G(d,p) | 1.97-2.01 |

| MP2/6-31+G(d,p) | 1.97-2.01 |

| CCSD/6-31+G(d,p) | 1.99-2.00 |

| Experimental | ~1.97 |

| [Co(NH3)6]3+ in compound 1 | 1.959(2) |

| cis-[Co(en)2(N3)2]+ | 1.954(4)–1.972(1) (en), 1.950(2)–1.966(3) (azide) |

Reaction Mechanisms and Kinetics of Hexaamminecobalt Iii Nitrate

Ligand Substitution Reactions

The hexaamminecobalt(III) cation is a classic example of an inert d⁶ octahedral complex. google.com Under mild conditions, the ammonia (B1221849) ligands are strongly bound to the cobalt(III) center and are substitutionally inert. However, under more forcing conditions, such as in acidic solutions or at elevated temperatures, the complex can undergo ligand substitution reactions.

The exchange of ammonia ligands in the hexaamminecobalt(III) cation is understood to proceed through a dissociative interchange (Id) mechanism. researchgate.net This pathway involves the transient formation of an intermediate, such as [Co(NH₃)₅(H₂O)]³⁺, during the exchange process. In this mechanism, the rate-determining step is the dissociation of a Co-NH₃ bond to form a five-coordinate intermediate, which is then rapidly attacked by an incoming ligand, such as a water molecule from the solvent. Evidence for this dissociative mechanism is supported by studies on the aquation of various Co(III) ammine complexes, where the rate of reaction is largely independent of the nature of the entering ligand. researchgate.net

The initial step in the thermal decomposition of [Co(NH₃)₆]³⁺ in an acidic aqueous solution is the replacement of an ammonia molecule by a water molecule. researchgate.netcdnsciencepub.com This aquation reaction is the rate-controlling step for the subsequent decomposition of the complex. cdnsciencepub.com

The kinetic inertness of the hexaamminecobalt(III) cation is a key feature of its chemistry. At room temperature, the complex is stable and undergoes ligand exchange very slowly. However, kinetic studies at elevated temperatures have provided insight into its reactivity.

In acidic aqueous solutions, the thermal decomposition of [Co(NH₃)₆]³⁺ is initiated by the slow, rate-determining aquation of one ammonia ligand. researchgate.netcdnsciencepub.com This initial step is independent of the hydrogen ion concentration and is first-order with respect to the complex. researchgate.netcdnsciencepub.com Once the first ammonia ligand is replaced by water to form [Co(NH₃)₅(H₂O)]³⁺, subsequent aquation steps are much faster. researchgate.netcdnsciencepub.com This is because the presence of a coordinated water molecule allows for pathways with an inverse dependence on the hydrogen ion concentration, which are more favorable under acidic conditions. researchgate.netcdnsciencepub.com

The rate of decomposition to cobalt(II) for a series of cobalt(III) ammines in solution follows the order: [Co(NH₃)₆]³⁺ < [Co(NH₃)₅]³⁺ < [Co(NH₃)₄]³⁺ < [Co(NH₃)₃]³⁺ < [Co(NH₃)₂]³⁺. researchgate.net This indicates that the rate of reduction of the central cobalt(III) ion is enhanced as more ammine groups are replaced in the coordination sphere. researchgate.net The presence of nitrate (B79036) ions can accelerate the decomposition reaction, which is attributed to the Brønsted basicity of the nitrate ion at high temperatures, leading to a decrease in the free hydrogen ion concentration. cdnsciencepub.com

Table 1: Kinetic Data for the Initial Aquation of [Co(NH₃)₆]³⁺ in Acidic Solution

| Temperature (°C) | Rate Coefficient (k₁) (s⁻¹) | ΔH* (kcal mol⁻¹) | ΔS* (cal deg⁻¹ mol⁻¹) | Medium |

|---|---|---|---|---|

| 140.4 | 7.9 × 10⁻⁵ | 36.6 | 10.7 | 0.1 M HClO₄ |

Data sourced from references researchgate.netcdnsciencepub.com.

Hexaamminecobalt(III) nitrate can serve as a precursor for the synthesis of other cobalt(III) complexes through ligand substitution reactions. smolecule.comlookchem.com By reacting this compound with other potential ligands under appropriate conditions, one or more of the ammonia ligands can be replaced.

For instance, the reaction of [Co(NH₃)₆]³⁺ with the nitrite (B80452) ion (NO₂⁻) can lead to the formation of [Co(NH₃)₅(NO₂)]²⁺. rsc.org This substitution can result in linkage isomerism, where the nitrite ligand can coordinate to the cobalt center through either the nitrogen atom (nitro isomer) or an oxygen atom (nitrito isomer). rsc.org The nitro isomer is generally the more thermodynamically stable form. The synthesis of such derivatives often requires heating or specific reaction conditions to overcome the kinetic inertness of the starting hexaammine complex.

Redox Chemistry of the Hexaamminecobalt(III) Cation

The redox chemistry of the hexaamminecobalt(III) cation primarily involves its reduction from the +3 to the +2 oxidation state. This process is often coupled with the decomposition of the complex.

The thermal decomposition of this compound, particularly in solution, ultimately leads to the reduction of cobalt(III) to cobalt(II). researchgate.net In acidic aqueous solutions, after the initial slow aquation steps, a redox reaction occurs, yielding Co(H₂O)₆²⁺ as the final cobalt-containing product. researchgate.netcdnsciencepub.com The other major byproducts of this redox decomposition are ammonium (B1175870) ions (NH₄⁺), nitrogen gas (N₂), and nitrous oxide (N₂O), with a minor amount of oxygen (O₂) also being formed. researchgate.netcdnsciencepub.com

Slow Aquation: [Co(NH₃)₆]³⁺ + H₂O → [Co(NH₃)₅(H₂O)]³⁺ + NH₃

Rapid Subsequent Aquations: Further replacement of NH₃ by H₂O.

Redox Decomposition: The aquated cobalt(III) species undergo reduction to Co(II) with the oxidation of the nitrogen-containing ligands.

The thermal decomposition of solid this compound at elevated temperatures (around 300-350°C) is an exothermic process that produces nitrogen gas (N₂), cobalt oxides, and water vapor. The reduction of Co(III) to Co(II) is a known process in the thermal decomposition of solid hexaamminecobalt(III) salts. mdpi.com

The mechanism of the redox step in the decomposition of hexaamminecobalt(III) in acidic aqueous solution is proposed to involve radical intermediates. researchgate.netcdnsciencepub.com Specifically, the formation of hydroxyl (OH) and amino (NH₂) radicals has been suggested to account for the observed products. researchgate.netcdnsciencepub.com

The generation of an oxygen-containing radical is inferred from the formation of N₂O and O₂. cdnsciencepub.com The hydroxyl radical (OH) is considered the most likely initial radical formed. cdnsciencepub.com It is proposed that the OH radical is generated from a water molecule or a coordinated aquo ligand. cdnsciencepub.com Once formed, the OH radical does not attack the coordinated ammonia ligands directly but participates in the subsequent redox chemistry. cdnsciencepub.com The involvement of the amino radical (NH₂) is also part of the proposed mechanism that leads to the final nitrogen-containing products. researchgate.netcdnsciencepub.com The reaction of CH₃ radicals with NH₂ radicals has been studied in other contexts, highlighting the reactivity of the NH₂ radical. dtu.dk

Influence of Electrolyte Type and Concentration on Redox Reaction Rates

The rate of redox reactions involving the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, is significantly affected by the surrounding electrolyte medium. In the electroreduction of the cation at a mercury electrode, the reaction rate was observed to increase with a higher concentration of nitrate ions. cdnsciencepub.com This phenomenon is attributed to the formation of ion pairs between the reacting [Co(NH₃)₆]³⁺ cation and the anions from the electrolyte, as well as attractive interactions between the reactant and adsorbed anions at the electrode-solution interface. cdnsciencepub.com The specific nature of the cation in the electrolyte (e.g., Na⁺ vs. K⁺) did not appear to influence the reaction rate. cdnsciencepub.com

Studies on gold single-crystal electrodes also confirm the influence of the supporting electrolyte. acs.org The experimental transfer coefficient, a parameter related to the reaction kinetics, is highly dependent on the concentration of the perchloric acid electrolyte. acs.org Even in thermal decomposition reactions in aqueous solutions, the presence of nitrate ions has been found to cause a modest acceleration of the reaction rate. cdnsciencepub.com This effect at high temperatures is linked to the Brønsted basicity of the nitrate ion, which can alter the hydrogen ion concentration and thus influence the reaction kinetics. cdnsciencepub.com

Table 1: Effect of Electrolyte on Redox Reaction Rates of [Co(NH₃)₆]³⁺

| Electrolyte System | Observation | Attributed Cause | Source |

|---|---|---|---|

| NaNO₃ / KNO₃ | Increased reaction rate with increasing nitrate concentration. | Ion pairing and attractive interactions with adsorbed anions. | cdnsciencepub.com |

| Perchloric Acid (HClO₄) | Experimental transfer coefficient (kinetics) depends on electrolyte concentration. | Classical double-layer effects at the electrode surface. | acs.org |

| Nitrate (in aqueous thermal decomposition) | Modest acceleration of decomposition rate. | Brønsted basicity of nitrate at elevated temperatures. | cdnsciencepub.com |

Solid-Phase Quasi-Intramolecular Redox Reactions with Oxidizing Anions

In the solid state, this compound and related complexes can undergo quasi-intramolecular redox reactions. In this process, the ammonia ligands, which are reducing agents, react with an oxidizing anion within the crystal lattice. researchgate.net The three-dimensional hydrogen bond network within the crystal, such as N–H···O interactions, is crucial for facilitating these solid-phase redox reactions. mdpi.com

While much of the detailed research involves the highly oxidizing permanganate (B83412) anion as a substitute for nitrate, the principle remains applicable. researchgate.net These reactions lead to the reduction of the Co(III) center to Co(II) and the oxidation of the ammonia ligands. researchgate.netmdpi.com The nature of the counterion can drastically alter the decomposition products, highlighting the anion's direct role in the reaction. researchgate.net

Thermal Decomposition Mechanisms

The thermal decomposition of this compound is an energetic process driven by internal redox reactions.

Kinetics and Thermodynamics of Exothermic Solid-State Decomposition

The solid-state decomposition of this compound is a rapid, exothermic process that occurs at elevated temperatures, typically in the range of 300–350°C. This process is associated with the compound's ability to undergo swift decomposition to produce a significant volume of gas. google.comgoogle.com

While detailed thermodynamic and kinetic parameters for the solid-state decomposition of the nitrate salt are not extensively published in available literature, studies on the decomposition in acidic aqueous solution provide insight into the reaction's high activation energy. The initial step in the aqueous decomposition, the replacement of an ammonia ligand with water, has an activation enthalpy (ΔH) of 36.6 kcal mol⁻¹ and an activation entropy (ΔS) of 10.7 cal deg⁻¹ mol⁻¹. researchgate.net

Identification of Gaseous and Solid Decomposition Products (N₂, H₂O, Cobalt Oxides)

In the related thermal decomposition of other hexaamminecobalt(III) salts, the formation of N₂ and an ammonium salt (NH₄X) is a well-known process. mdpi.com Decomposition in an acidic aqueous medium yields a different array of products, including the hydrated cobalt(II) ion ([Co(H₂O)₆]²⁺), ammonium (NH₄⁺), nitrogen (N₂), nitrous oxide (N₂O), and a small quantity of oxygen (O₂). cdnsciencepub.comresearchgate.net

Table 2: Decomposition Products of this compound

| Decomposition Condition | Gaseous Products | Solid/Aqueous Products | Source |

|---|---|---|---|

| Solid-State Thermal | Nitrogen (N₂), Water (H₂O) | Cobalt Oxides | google.comgoogle.com |

| Aqueous Acidic Solution | Nitrogen (N₂), Nitrous Oxide (N₂O), Oxygen (O₂) | [Co(H₂O)₆]²⁺, NH₄⁺ | cdnsciencepub.comresearchgate.net |

Influence of Nitrate Counterions on Decomposition Pathways and Kinetics

The nitrate counterions are not merely spectators in the decomposition of this compound; they actively influence the reaction. The anion's role as an oxidizing agent is central to the quasi-intramolecular redox process that drives the decomposition. researchgate.net Furthermore, the Brønsted basicity of nitrate ions at high temperatures can modulate the reaction kinetics by affecting local proton concentrations. cdnsciencepub.com The choice of counterion is known to have the potential to drastically change the nature of the final decomposition products, underscoring the direct participation of the anion in the reaction pathway. researchgate.net

Isomerization Phenomena in Related Cobalt Ammine Complexes

While hexaamminecobalt(III) itself does not exhibit linkage isomerism, this phenomenon is well-studied in closely related cobalt ammine complexes, such as pentaamminecobalt(III) complexes. tandfonline.comresearchgate.net A prominent example is the nitro-nitrito linkage isomerization between [Co(NH₃)₅(NO₂)]²⁺ (nitro, Co-N bond) and [Co(NH₃)₅(ONO)]²⁺ (nitrito, Co-O bond). acs.orgacs.org

This isomerization is an intramolecular process that can be influenced by external factors such as light or heat, and is significantly affected by the crystalline environment. tandfonline.comresearchgate.net The counterion in the crystal lattice can influence the state of the complex ion and the isomerization process itself. researchgate.net

Studies using differential scanning calorimetry (DSC) on the solid-state thermal isomerization of [Co(NH₃)₅(ONO)]Cl₂ to [Co(NH₃)₅(NO₂)]Cl₂ have shown it to be an equilibrium process. researchgate.net Detailed thermodynamic and kinetic parameters have been determined for this system. researchgate.net Theoretical studies suggest that the nitro/exo-nitrito isomerization can proceed via a two-step pathway involving an endo-nitrito intermediate, with the energy barrier for the first step being the rate-determining factor. researchgate.net Key factors determining the relative stabilities of the isomers include intramolecular hydrogen bonds and the difference in bond energies between the Co–N and Co–O bonds. researchgate.net

Table 3: Thermodynamic Data for Solid-State Isomerization of [Co(NH₃)₅(ONO)]Cl₂

| Thermodynamic Parameter | Value | Source |

|---|---|---|

| Total Enthalpy Change (ΔH°) | -5.66 (±0.20) kJ mol⁻¹ | researchgate.net |

| Total Free Energy Change (ΔG° at 60°C) | -5.54 (±0.20) kJ mol⁻¹ | researchgate.net |

| Total Entropy Change (ΔS° at 60°C) | -0.36 (±0.80) J K⁻¹ mol⁻¹ | researchgate.net |

| Equilibrium Constant (K at 60°C) | 7.72 (±0.8) | researchgate.net |

Mentioned Compounds

An examination of the reaction mechanisms and kinetics associated with this compound reveals complexities that extend to its derivatives, particularly concerning linkage isomerism. While the hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, is itself inert to linkage isomerism due to the absence of ambidentate ligands, its substituted derivatives are archetypal examples of this phenomenon. The study of these related complexes provides crucial insights into the kinetic and mechanistic landscape of cobalt(III) coordination chemistry. dokumen.pub

1 Studies on Linkage Isomerism (e.g., Nitro-Nitrito) and their Interconversion Pathways

Linkage isomerism is a key feature in the reaction chemistry of derivatives of hexaamminecobalt(III), such as in the nitropentaamminecobalt(III) ion, [Co(NH₃)₅(NO₂)]²⁺. This ion can exist in two distinct forms: the yellow, thermodynamically stable nitro isomer, where the nitrite ligand is bound to the cobalt center through the nitrogen atom (Co-NO₂), and the red, less stable nitrito isomer, where binding occurs through an oxygen atom (Co-ONO). nih.govcore.ac.uk

The interconversion between these two isomers has been extensively studied. The transformation from the nitrito to the nitro form can occur spontaneously in the solid state and in solution. nih.govut.ac.ir This process is known to be intramolecular. nih.gov Conversely, the reverse isomerization from the stable nitro form to the metastable nitrito form can be induced photochemically by exposing the crystals to UV or visible light. researchgate.net The nitrito isomer is kinetically stable at low temperatures but will revert to the more stable nitro form over time, a process that can be accelerated by heating. researchgate.net

Theoretical studies of the ground-state potential energy surface of the [Co(NH₃)₅NO₂]²⁺ cation have elucidated the specific pathways for this interconversion. nih.govresearchgate.net Two primary pathways have been proposed for the isomerization from the nitro to the nitrito form:

A two-step pathway involving an endo-nitrito intermediate. nih.govresearchgate.net

A direct, one-step pathway to the exo-nitrito isomer. nih.govresearchgate.net

2 Theoretical and Experimental Elucidation of Isomerization Reaction Barriers and Influencing Factors

Both theoretical calculations and experimental kinetics studies have provided detailed information on the energy barriers and factors that control the rate of nitro-nitrito isomerization.

Theoretical Elucidation: Computational studies using methods like ωB97XD/6-31+G(d,p) have mapped the potential energy surface for the isomerization of the [Co(NH₃)₅NO₂]²⁺ ion. nih.govresearchgate.netrsc.org These studies have quantified the energy barriers for the proposed pathways. The most favorable pathway proceeds from the nitro isomer, through a first transition state (TS1) to an endo-nitrito intermediate, and then through a second transition state (TS2) to the final exo-nitrito product. nih.govresearchgate.netresearchgate.net A higher-energy direct pathway through a single transition state (TS3) also exists. nih.govresearchgate.netresearchgate.net

The calculated energy barriers for these steps provide a quantitative look at the reaction kinetics.

Table 1: Calculated Energy Barriers for Nitro-Nitrito Isomerization Pathways of [Co(NH₃)₅NO₂]²⁺

| Reaction Step | Pathway | Energy Barrier (kcal/mol) |

|---|---|---|

| nitro → endo-nitrito | via TS1 | 38.16 |

| endo-nitrito → exo-nitrito | via TS2 | 9.68 |

| nitro → exo-nitrito | via TS3 | 41.76 |

Data sourced from theoretical calculations on the ground-state potential energy surface. nih.govresearchgate.netrsc.orgresearchgate.net

Several key factors have been identified as influencing the relative stabilities of the isomers and the energy barriers for their interconversion:

Intramolecular Hydrogen Bonding: The presence of intramolecular-resonance-assisted hydrogen bonds (N–H⋯O and N–H⋯N) plays a significant role in stabilizing the isomers. researchgate.netrsc.orgscispace.com The formation of an endo-nitrito intermediate is associated with the breaking of these hydrogen bonds. researchgate.net

Ligand Orientation: The orientation of the NO₂ group is a critical factor in determining the stability of the different isomeric forms. researchgate.netrsc.org

Bond Energies: The difference between the Co–N and Co–O bond energies is a fundamental determinant of the relative thermodynamic stabilities of the nitro and nitrito isomers, with the Co-N bond being stronger and thus favored. researchgate.netrsc.org

Counter-ions: The nature of the counter-ion in the crystal lattice affects the rate of isomerization in the solid state. ut.ac.irresearchgate.net Anions form strong electrostatic bonds with the complex cation, which can lead to a decrease in the activation energy for isomerization. researchgate.net The rate of rearrangement for [Co(NH₃)₅ONO]X₂ salts is different for X = Cl⁻, I⁻, and NO₃⁻. ut.ac.ir

Experimental Elucidation: Experimental kinetic studies, often employing Fourier Transform Infrared (FT-IR) or UV-Visible spectrophotometry, have confirmed that the nitrito → nitro isomerization follows first-order kinetics in the solid state. ut.ac.ir The rate of this reaction is significantly influenced by temperature and the specific counter-ion present in the salt. ut.ac.ir For example, the rate constant for the rearrangement of solid [Co(NH₃)₅ONO]Cl₂ is much faster than the spontaneous isomerization in solution. researchgate.net In solution, the isomerization is subject to base catalysis, proceeding via a conjugate-base mechanism where a deprotonated ammine ligand facilitates the intramolecular rearrangement. psu.eduresearchgate.net

Advanced Applications and Research Horizons of Hexaamminecobalt Iii Nitrate

Precursor Chemistry for Advanced Coordination Compounds

The robust yet adaptable nature of the [Co(NH₃)₆]³⁺ complex makes it an ideal starting material for the synthesis of more intricate coordination compounds. Researchers utilize it as a building block, systematically replacing the ammonia (B1221849) ligands to create novel complexes with specific functionalities.

Hexaamminecobalt(III) nitrate (B79036) is a key precursor in the synthesis of new cobalt complexes. smolecule.com The foundational principle involves the substitution of the ammine (NH₃) ligands with other desired molecules or ions. smolecule.com Although the Co(III) center is kinetically inert, making the complex stable, these substitution reactions can be facilitated under specific conditions, allowing for the rational design of new compounds. wikipedia.org This process enables chemists to tailor the properties of the resulting complex by carefully selecting the incoming ligands, thereby expanding the library of available coordination compounds for various research applications. lookchem.com For instance, the chloride ions in the analogous hexaamminecobalt(III) chloride can be readily exchanged with nitrate to afford hexaamminecobalt(III) nitrate, demonstrating the accessibility of the coordination sphere for anion exchange. wikipedia.org

In materials science, this compound is explored for its potential in creating advanced functional materials. smolecule.com Research investigates its use in developing magnetic materials, leveraging the paramagnetic properties associated with the cobalt center. smolecule.comamericanelements.com Furthermore, the compound serves as a precursor for the deposition of thin films, which are essential components in electronics and other technologies. smolecule.com By incorporating the this compound complex into other material frameworks, scientists can impart specific functionalities, leading to the development of materials with tailored optical, electronic, or magnetic properties. smolecule.com

Catalysis in Organic and Inorganic Transformations

The catalytic potential of this compound and its derivatives is an active area of research. Its unique chemical properties allow it to facilitate and enhance the efficiency of various chemical reactions.

This compound is utilized as a catalyst, particularly in organic synthesis. lookchem.com Studies into its catalytic behavior contribute to a deeper understanding of reaction mechanisms within coordination chemistry. smolecule.com Research has shown that the nitrate counter-ions can play a significant role in its reactivity, particularly in thermal decomposition, through Brønsted acid-base interactions. smolecule.com The nitrate ion's ability to act as a proton acceptor can facilitate the formation of more reactive intermediates, a principle that may extend to its catalytic role in other chemical transformations. smolecule.com Investigating these mechanisms is crucial for optimizing its catalytic performance and expanding its applications. lookchem.com

Research efforts are focused on using this compound to develop novel catalysts. lookchem.com Due to its catalytic properties, it is employed in various industrial processes, including the production of pharmaceuticals and dyes, where it can enhance the efficiency and yield of these processes. lookchem.com By modifying the coordination sphere of the cobalt complex, researchers aim to create new catalytic systems with improved selectivity and activity for specific organic and inorganic transformations. lookchem.com

Gas Generation and Energetic Materials Research

One of the most significant areas of application for this compound is in the field of energetic materials and gas generation. Its ability to decompose rapidly and exothermically makes it a valuable component in various advanced formulations.

The compound is noted for its ability to undergo rapid decomposition to produce significant quantities of gases, primarily nitrogen. smolecule.comgoogle.com This property makes it a candidate for gas-generating compositions, such as those used in automobile airbag systems. smolecule.comgoogle.com The combustion of formulations containing this compound can be initiated almost instantaneously by heat, generating the necessary gas to deploy an airbag within a fraction of a second. google.com

In the field of high-energy-density materials (HEDMs), the [Co(NH₃)₆]³⁺ cation is used as a stabilizing core for novel energetic complexes. By combining this cation with energetic anions, researchers can create powerful and potentially safer explosives. These materials benefit from the compound's high density and thermal stability. smolecule.com For instance, polynitro energetic complexes synthesized using a hexaamminecobalt(III) core exhibit excellent detonation properties while maintaining relatively low mechanical sensitivity due to extensive hydrogen-bonding networks. mdpi.comresearchgate.net

Table 1: Detonation Properties of Hexaamminecobalt(III)-Based Energetic Compounds

| Compound | Detonation Velocity (Vd) | Detonation Pressure (P) | Source(s) |

| This compound derivatives (general) | 6.8 - 7.2 km/s | 25 - 28 GPa | smolecule.com |

| Co(NH₃)₆(NTD)·H₂O | 8030 m/s (8.03 km/s) | 29.2 GPa | mdpi.comresearchgate.net |

| Azide (B81097) and cyclo-pentazolate based complexes | - | - | acs.org |

Note: The table presents calculated or experimentally determined detonation properties for different energetic materials incorporating the hexaamminecobalt(III) cation. The azide and cyclo-pentazolate complexes are noted for their potential as green primary explosives due to their detonation properties and acceptable mechanical sensitivities. acs.org

Exploration as a Precursor for Advanced Energetic Materials and Explosives

The [Co(NH₃)₆]³⁺ cation serves as a stabilizing core in the synthesis of novel high-energy-density materials (HEDMs). nih.govresearchgate.net Researchers are exploring its use as a precursor to create energetic complexes with superior performance and enhanced safety profiles. A key strategy involves combining the hexaamminecobalt(III) cation with energetic anions, leveraging the resulting crystal lattice stabilization to improve the properties of the final material. nih.govresearchgate.net

One notable example is the synthesis of a novel high-energy complex, Co(NH₃)₆(NTD)·H₂O, derived from the oxygen-rich compound 5-nitro-3-(trinitromethyl)-1,2,4-triazole (HNTF). nih.govresearchgate.net In this complex, the hexaamminecobalt(III) core acts as a scaffold, surrounded by energetic anions. The resulting material exhibits a high density and impressive energetic properties, which are significant attributes for advanced explosives. nih.govresearchgate.net The formation of a dense hydrogen-bonding network, mediated by the ammonium (B1175870) groups on the cobalt core and the nitro groups of the anions, plays a crucial role in dampening the mechanical sensitivity of the complex, making it a promising candidate for safer HEDMs. nih.govresearchgate.net

Table 1: Comparative Properties of a Hexaamminecobalt(III)-Based Energetic Complex

| Property | Value for Co(NH₃)₆(NTD)·H₂O | Significance |

|---|---|---|

| Density (ρ) | 1.886 g cm⁻³ | High density is a key characteristic of powerful explosives. nih.govresearchgate.net |

| Detonation Velocity (Vd) | 8030 m s⁻¹ | Indicates superior explosive performance. nih.govresearchgate.net |

| Detonation Pressure (P) | 29.2 GPa | A measure of the explosive's power. nih.govresearchgate.net |

| Impact Sensitivity (IS) | 10 J | Higher values suggest better safety and stability. nih.govresearchgate.net |

Controlled Decomposition for Gas-Generating Systems (e.g., Airbags)

This compound, sometimes referred to as HACN, is recognized for its ability to undergo rapid combustion and decomposition to produce significant volumes of gas, such as nitrogen and water vapor. google.comgoogle.com This property makes it a commercially important component in gas generant compositions, particularly for automotive airbag supplemental restraint systems. google.com

When formulated into pellets or particles and initiated by a suitable igniter, HACN-based compositions can generate gas almost instantaneously. google.com This rapid gas generation is sufficient to deploy an inflatable airbag within the critical fraction of a second between a vehicle collision and when an occupant might be thrown against the steering wheel or dashboard. google.com The production process for HACN intended for this purpose involves the oxidation of a cobalt(II) salt, such as cobalt(II) nitrate, in the presence of ammonia and an ammonium salt that provides the nitrate counteranion. google.comgoogle.com The reliability and speed of its decomposition are key factors driving its application in these life-saving safety devices. google.com

Analytical Chemistry Methodologies

The unique chemical properties of this compound lend it to various applications in analytical chemistry. lookchem.com

Application as a Reagent for Detection and Quantification of Specific Analytes

This compound is employed as a reagent for the detection and quantification of certain chemical substances. lookchem.com Its utility in these analytical techniques often stems from observable changes, such as a color shift, when it interacts with specific target analytes. lookchem.com This allows it to be used as an indicator in various analytical procedures. lookchem.com

A specialized application involves using the cobalt(III) ion in spectrophotometric titrations to determine the accurate absorption coefficients of proteins, such as transferrins. researchgate.net This rapid and sensitive technique relies on the sharp break-points in difference spectral titrations with cobalt(III), providing a non-destructive method for protein quantification and characterization. researchgate.net

Spectrophotometric Applications in Metal Ion Analysis

Spectrophotometry is a key technique used to study the interactions of the hexaamminecobalt(III) cation in solution. Specifically, it has been used to investigate the formation of ion pairs between the [Co(NH₃)₆]³⁺ cation and various anions, including halides (Cl⁻, Br⁻, I⁻) and sulfate (B86663) (SO₄²⁻). scispace.com

By measuring changes in the absorbance spectra of the complex upon the addition of an anion, researchers can determine the association constants (Kₐ) for the formation of these ion pairs. scispace.com This data is crucial for understanding the behavior of the complex in solution and its interactions with other ions.

Table 2: Association Constants for Hexaamminecobalt(III) Ion-Pairs via Spectrophotometry

| Ion-Pair | Log Kₐ | Wavelength (mµ) |

|---|---|---|

| [Co(NH₃)₆]³⁺Cl⁻ | 1.30 | 247 |

| [Co(NH₃)₆]³⁺Br⁻ | 1.15 | 265 |

| [Co(NH₃)₆]³⁺I⁻ | 0.8 | 320 |

Data sourced from spectrophotometric studies on ion-pair formation. scispace.com

Supramolecular Interactions and Anion Recognition

The distinct structural characteristics of the hexaamminecobalt(III) cation make it an excellent building block in the field of supramolecular chemistry.

Hexaamminecobalt(III) Cation as a Hydrogen Bond Donor in Supramolecular Architectures

The [Co(NH₃)₆]³⁺ cation is a potent multiple hydrogen bond donor. researchgate.netresearchgate.net The hydrogen atoms on the six coordinated ammonia ligands can form strong hydrogen bonds (N-H···A, where A is an anion or other hydrogen bond acceptor) with surrounding anions. researchgate.net These interactions, combined with electrostatic forces, are fundamental to the stabilization of the crystal lattice in its various salts. researchgate.netresearchgate.net

This hydrogen-bonding capability allows the hexaamminecobalt(III) cation to act as an effective "anion receptor," organizing anions into predictable arrangements within a crystal structure. researchgate.net This principle is used to construct complex, three-dimensional supramolecular architectures. nih.gov Researchers have successfully used this cation to build frameworks with mixed anions, such as halides and oxoanions (e.g., Cl⁻ and ClO₃⁻), where the cation's hydrogen bonds direct the assembly of the entire structure. researchgate.netresearchgate.net This ability to form extensive and robust hydrogen-bonding networks is also a key factor in stabilizing the energetic material structures discussed previously. nih.govresearchgate.net

Utility in Anion Receptor Chemistry for Characterizing Biomolecules

The hexaamminecobalt(III) cation, [Co(NH₃)₆]³⁺, serves as a significant tool in the field of structural biology, where it is employed to characterize essential biomolecules such as DNA and RNA. researchgate.netwikipedia.org Its utility stems from its ability to act as an anion receptor, specifically interacting with the negatively charged phosphate (B84403) backbone of nucleic acids. wikipedia.org This interaction is crucial for stabilizing the tertiary structure of DNA and RNA, which is often a prerequisite for successful structural determination by methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org

In X-ray crystallography, the cobalt atom, being a heavy metal, provides anomalous scattering of X-rays. This effect is instrumental in solving the "phase problem," a critical hurdle in converting diffraction data into a detailed three-dimensional electron-density map of the molecule. wikipedia.org While ions like Mg²⁺ often play a similar stabilizing role in biological systems, the pronounced anomalous scattering from cobalt provides a clearer path to structure solution. wikipedia.org

Furthermore, the interaction of the [Co(NH₃)₆]³⁺ cation with DNA is not merely structural stabilization. Research has shown that the complex can induce conformational changes in DNA, notably promoting the transition from the common B-form to the Z-form. wikipedia.org This ability to influence biomolecular conformation underscores its role as a valuable probe in studying the structure and dynamics of nucleic acids. The cation's effectiveness can be attributed to its well-defined octahedral geometry and its capacity for hydrogen bonding, which facilitates specific interactions with the phosphate groups of the nucleic acid backbone. researchgate.net

| Application in Biomolecule Characterization | Method | Role of [Co(NH₃)₆]³⁺ |

| Structural Stabilization | X-ray Crystallography, NMR | Acts as an anion receptor for the phosphate backbone, stabilizing tertiary structure. wikipedia.org |

| Phase Problem Solution | X-ray Crystallography | The heavy cobalt atom provides anomalous scattering. wikipedia.org |

| Conformational Analysis | Spectroscopic Methods | Induces transitions in DNA structure (e.g., B-form to Z-form). wikipedia.org |

Pedagogical and Model Compound Significance in Chemical Education

This compound and its corresponding chloride salt are cornerstones in the teaching of inorganic and coordination chemistry. The cation [Co(NH₃)₆]³⁺ is considered an archetypal "Werner complex," named after Alfred Werner, the Nobel laureate who laid the foundations of modern coordination chemistry. researchgate.netwikipedia.orgchemeurope.com Its historical significance and classic structure make it an exemplary compound for introducing students to the core concepts of the field. lookchem.com

The compound is an ideal model for illustrating the concept of kinetic inertness versus lability in coordination complexes. The [Co(NH₃)₆]³⁺ ion is a classic example of a kinetically inert complex. wikipedia.orgchemeurope.com The ammonia ligands are so tightly bound to the cobalt(III) center that the complex can be recrystallized from concentrated hydrochloric acid without dissociation or protonation of the ammonia. wikipedia.orgchemeurope.com This remarkable stability provides a stark contrast to labile complexes, such as [Ni(NH₃)₆]²⁺, which react rapidly with acids, demonstrating the weaker nature of the Ni(II)-NH₃ bonds. wikipedia.orgchemeurope.com This comparison effectively demonstrates how the central metal ion's identity and oxidation state influence the kinetic stability of a complex.

The synthesis of hexaamminecobalt(III) salts from cobalt(II) precursors via oxidation in the presence of ammonia also serves as a practical demonstration of how ligands can stabilize higher oxidation states of a metal ion. chemeurope.comscribd.com Furthermore, the ability to exchange the nitrate or chloride counter-ions with other anions like bromide or iodide showcases the principles of outer-sphere coordination chemistry. wikipedia.orgchemeurope.com

| Complex | Central Metal Ion | Classification | Reactivity with Acid | Principle Illustrated |

| [Co(NH₃)₆]³⁺ | Co(III) | Kinetically Inert | Stable, does not react wikipedia.orgchemeurope.com | High kinetic stability |

| [Ni(NH₃)₆]²⁺ | Ni(II) | Kinetically Labile | Rapidly decomposes wikipedia.orgchemeurope.com | Low kinetic stability |

This compound is an excellent compound for teaching the electronic structure and bonding in transition metal complexes through the lens of Ligand Field Theory (LFT). The [Co(NH₃)₆]³⁺ cation features a central Co³⁺ ion with a d⁶ electron configuration. smolecule.com The six ammonia ligands create a strong octahedral ligand field, causing a large splitting of the d-orbitals into t₂g and e_g sets. smolecule.com This large energy gap forces the six d-electrons to pair up in the lower-energy t₂g orbitals, resulting in a low-spin electronic configuration (t₂g⁶ e_g⁰). smolecule.com

This low-spin configuration is experimentally confirmed by the complex's diamagnetism, as there are no unpaired electrons. wikipedia.orgsmolecule.comchemedx.org This property is often used in laboratory settings to demonstrate the magnetic consequences of orbital splitting predicted by LFT. chemedx.org Laboratory experiments for undergraduate students frequently involve interpreting the UV-visible spectrum of the complex to determine the ligand field splitting parameter, 10Dq, by relating the observed electronic transitions to the energy gap between the t₂g and e_g orbitals, often with the aid of Tanabe-Sugano diagrams. ed.gov

From a stereochemical perspective, the complex's well-defined octahedral geometry, a direct consequence of accommodating six ligands around the central metal ion, is a foundational concept in the study of molecular shapes in coordination chemistry. scribd.comsmolecule.com

| Property | Observation/Value | Explanation from Ligand Field Theory |

| Electron Configuration | d⁶ | The central metal ion is Co(III). smolecule.com |

| Spin State | Low-spin | Ammonia is a strong-field ligand, causing a large 10Dq splitting. smolecule.com |

| Orbital Occupancy | t₂g⁶ e_g⁰ | All six d-electrons occupy the lower energy t₂g orbitals. smolecule.com |

| Magnetic Property | Diamagnetic | All electrons are paired, resulting in no net magnetic moment. wikipedia.orgsmolecule.com |

| Geometry | Octahedral | Six ligands are symmetrically arranged around the central Co(III) ion. scribd.com |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing hexaamminecobalt(III) nitrate with high purity?

- Methodology : Use solution-based methods with sodium molybdate and this compound in the presence of malonic acid, as described in polyoxomolybdate synthesis. Ensure controlled pH using ammonia buffers to prevent undesired byproducts (e.g., carbonate or sulfate adducts). Oxidation with H₂O₂ in the presence of charcoal catalysts can optimize cobalt(III) complex formation .

Q. How can spectroscopic techniques confirm the coordination geometry of this compound?

- Methodology : Infrared (IR) and Raman spectroscopy are critical for identifying NH₃ ligand vibrations (e.g., symmetric/asymmetric stretching modes) and nitrate counterion interactions. Group frequency charts for octahedral Co(III) complexes (e.g., [Co(NH₃)₆]³⁺) should be referenced, with comparisons to established spectra for similar amminecobalt compounds .

Q. What are the key considerations for handling this compound given its thermal stability?

- Methodology : Thermal decomposition occurs at 295°C, but explosive decomposition risks exist at higher temperatures. Use low-temperature differential scanning calorimetry (DSC) under inert gases (e.g., helium) to characterize phase transitions. Store in moisture-free environments to prevent hydrolysis or unintended reactions with oxidizers .

Advanced Research Questions

Q. How do computational methods model the primary decomposition mechanisms of this compound?

- Methodology : Employ quantum chemistry software (e.g., Gaussian 09) with hybrid functionals (B3LYP) and basis sets (6-31++G(2d,2p)) to calculate molecular orbitals and bond dissociation energies. Use the EXPLO5 thermochemical program to predict detonation parameters and compare with experimental data. CBS-QB3 methods improve accuracy for gas-phase enthalpy calculations .

Q. What role does this compound play in synthesizing polyoxomolybdate catalysts for epoxidation reactions?

- Methodology : this compound reacts with sodium molybdate under acidic conditions to form heptamolybdate complexes (e.g., [Co(en)₃]₂[Mo₇O₂₄]·8H₂O). These compounds exhibit superior catalytic activity in cyclooctene epoxidation compared to standalone hepta- or octamolybdates. Kinetic studies should monitor turnover frequencies over 24-hour cycles .

Q. How can researchers resolve contradictions in reported thermal decomposition temperatures (e.g., 295°C vs. 355°C)?

- Methodology : Variations arise from experimental conditions (e.g., heating rate, atmosphere). Replicate DSC analyses under standardized inert atmospheres (helium or argon) and compare with thermogravimetric (TGA) data. Cross-reference crystal structure stability studies (e.g., pleochroic behavior in ruby-red crystals) to identify polymorphic transitions .

Q. What protocols are recommended for environmental impact assessment and disposal of this compound?

- Methodology : Treat wastewater containing cobalt complexes with chelating agents (e.g., EDTA) to precipitate Co³⁺ ions. Follow hazardous waste guidelines (UN 1479, ADR 5.1/III) for transport and disposal. Monitor aquatic systems for nitrate contamination using ion chromatography, as ammonium nitrate byproducts can alter pH and nutrient cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.